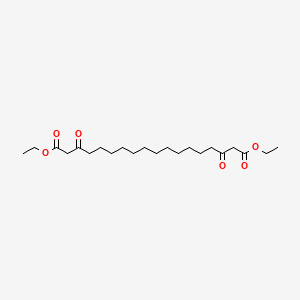
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a butanediol backbone with a fluorophenyl and a methyl group attached, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzaldehyde with methylmagnesium bromide to form 2-fluoro-1-phenylethanol. This intermediate is then subjected to a Grignard reaction with ethylene oxide to yield 4-(2-fluorophenyl)-2-methyl-1,3-butanediol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-fluorophenyl)-2-methylbutanone.
Reduction: Formation of 4-(2-fluorophenyl)-2-methyl-1,3-butanediol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Butanediol, 4-(4-fluorophenyl)-2-methyl-
- 1,3-Butanediol, 4-(2-chlorophenyl)-2-methyl-
- 1,3-Butanediol, 4-(2-bromophenyl)-2-methyl-
Uniqueness
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- stands out due to the presence of the fluorine atom, which imparts unique electronic properties and reactivity. This makes it a valuable compound for various applications where specific interactions with molecular targets are required.
Propiedades
Número CAS |
549503-51-7 |
|---|---|
Fórmula molecular |
C11H15FO2 |
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-2-methylbutane-1,3-diol |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)11(14)6-9-4-2-3-5-10(9)12/h2-5,8,11,13-14H,6-7H2,1H3 |
Clave InChI |
FOPLVHGGLWHUHY-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C(CC1=CC=CC=C1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
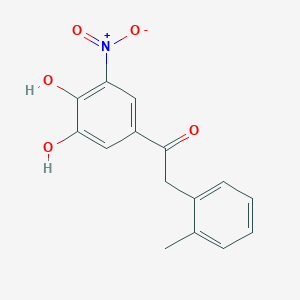
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
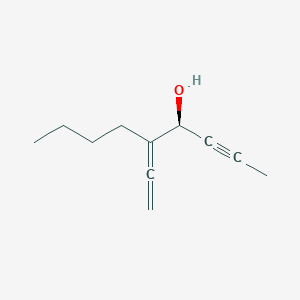
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
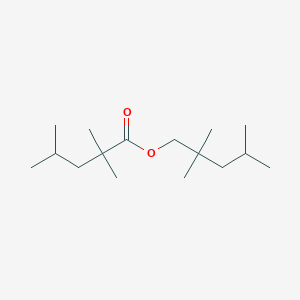

![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
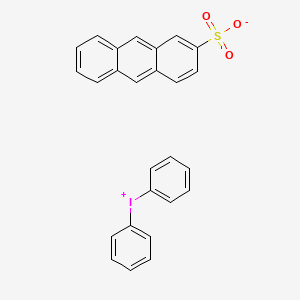
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
